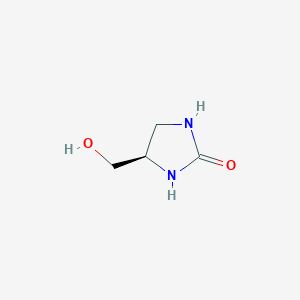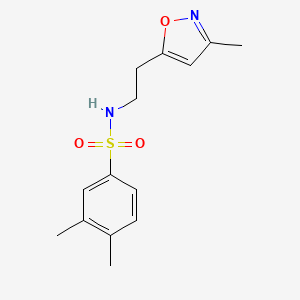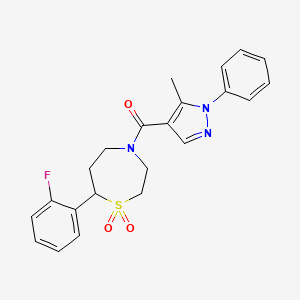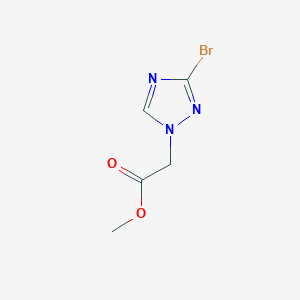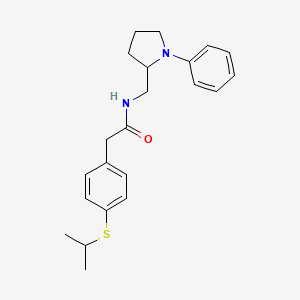
2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H28N2OS and its molecular weight is 368.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of 2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multistep organic synthesis. The process generally starts with the acylation of 4-(isopropylthio)aniline to introduce the acetyl group. This is followed by the alkylation of the secondary amine with a suitable halide, often under basic conditions to form the final structure. Purification of the compound is achieved using techniques like column chromatography.
Industrial Production Methods: : Industrial-scale synthesis adapts these laboratory techniques to larger volumes, ensuring consistency and high yield. The reaction conditions are carefully optimized to manage temperature, pressure, and the use of catalysts where necessary to scale up efficiently.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation: : Mild oxidizing agents convert the thioether to the corresponding sulfoxide or sulfone.
Reduction: : Reduction reactions can target the amide group, reducing it to the corresponding amine.
Substitution: : Substituting the phenyl ring or the pyrrolidine moiety with different electrophiles can introduce a wide range of functionalities.
Common Reagents and Conditions
Oxidation: : Use of mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Friedel-Crafts alkylation or acylation with aluminum chloride (AlCl3) as a catalyst.
Major Products: : Depending on the reaction, the products vary from sulfoxides and sulfones in oxidation reactions, secondary amines in reductions, and various substituted derivatives in electrophilic substitutions.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block in organic synthesis to introduce specific functional groups.
Medicine: : Investigated for its pharmacological properties, possibly in the development of therapeutic agents due to its complex structure.
Industry: : Utilized in the formulation of advanced materials, including polymers and resins, due to its stable yet reactive nature.
Mecanismo De Acción
Molecular Targets and Pathways: : This compound's mechanism of action depends heavily on its environment and specific use. In biochemical applications, it can interact with proteins or nucleic acids, forming stable covalent bonds. This might involve nucleophilic attack on the carbonyl carbon of the amide group or interaction with the sulfur atom.
Comparación Con Compuestos Similares
Compared to other acetamides or thioethers, 2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide stands out due to its dual functional groups, offering both nucleophilic and electrophilic sites. This enhances its versatility in chemical reactions.
Similar Compounds
2-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
2-(4-(ethylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
2-(4-(tert-butylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
Each of these analogs shares structural elements but differs in the alkyl group attached to the sulfur, impacting their chemical properties and reactivity.
Propiedades
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-17(2)26-21-12-10-18(11-13-21)15-22(25)23-16-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQPEAUEBWEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2942699.png)
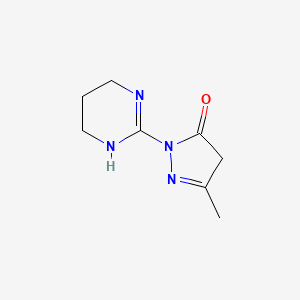

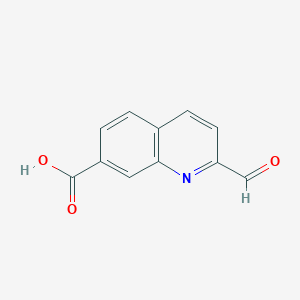
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2942706.png)
![methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B2942707.png)
![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2942709.png)

![2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2942714.png)
